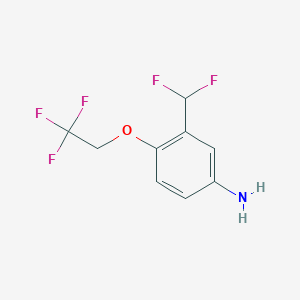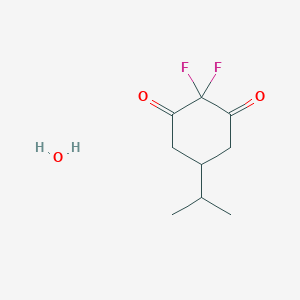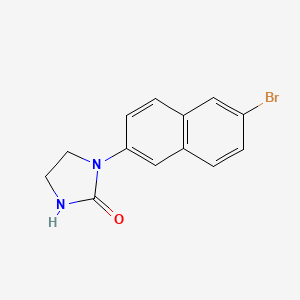
1-(2-Amino-3-bromophenyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-bromophenyl)naphthalen-2-ol is an organic compound with the molecular formula C16H12BrNO. It is a derivative of naphthalen-2-ol, where the naphthalene ring is substituted with an amino group and a bromine atom on the phenyl ring.
Métodos De Preparación
The synthesis of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where naphthalen-2-ol reacts with formaldehyde and a secondary amine, such as 2-amino-3-bromophenylamine . The reaction is typically carried out in the presence of a catalyst, such as silica sulfuric acid, under reflux conditions in a suitable solvent like glycerol . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-3-bromophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Cycloaddition: The compound can participate in Diels-Alder reactions to form chromane and chromene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-bromophenyl)naphthalen-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-bromophenyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to form strong hydrogen bonds and π-π interactions with the active sites of target proteins, disrupting their normal function.
Comparación Con Compuestos Similares
1-(2-Amino-3-bromophenyl)naphthalen-2-ol can be compared with other similar compounds, such as:
1-(2-Hydroxy-phenylimino)-methyl-naphthalen-2-ol: This compound is used in the detection and adsorption of aluminum ions.
1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol:
Naphthalen-2-ol Mannich bases: These compounds are synthesized through similar Mannich reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalen-2-ol derivatives.
Propiedades
Fórmula molecular |
C16H12BrNO |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
1-(2-amino-3-bromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12BrNO/c17-13-7-3-6-12(16(13)18)15-11-5-2-1-4-10(11)8-9-14(15)19/h1-9,19H,18H2 |
Clave InChI |
VELOCLGURVFXGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC=C3)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

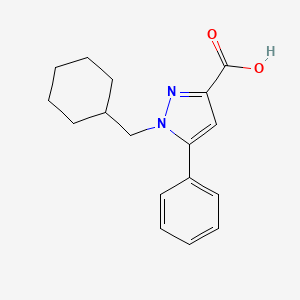
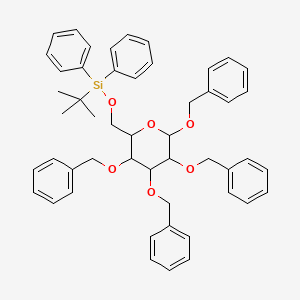
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
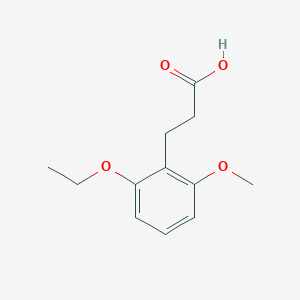
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
